molecular formula C6H4IN3 B13705769 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13705769
M. Wt: 245.02 g/mol
InChI Key: XTONZJMFHKYARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an iodine atom at the 8th position. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented. the scalability of microwave-mediated synthesis and oxidative cyclization suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Nucleophiles: Indoles, 1,3-dicarbonyl compounds.

Major Products

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be leveraged for further functionalization and derivatization, enhancing its utility in various applications.

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4IN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H

InChI Key

XTONZJMFHKYARL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)I

Origin of Product

United States

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